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Compound of Interest

(S)-1-Boc-2-
Compound Name:

(Hydroxymethyl)piperidine

Cat. No.: B158072

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-
Boc-2-(hydroxymethyl)piperidine, a key chiral building block in pharmaceutical and organic
synthesis. The document is intended for researchers, scientists, and drug development
professionals, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics. While a complete, unified experimental dataset is
not publicly available, this guide presents a combination of reported data for structurally similar
compounds and predicted values based on the molecule's chemical structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-1-Boc-2-
(hydroxymethyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data (Predicted)

Solvent: CDCls, Reference: TMS at 0.00 ppm
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~4.05 m 1H H-2
~3.95 m 1H N-CH (axial)
~ 3.65 dd 1H CH20H
~3.40 dd 1H CH20H
~2.80 t 1H N-CH (equatorial)
~1.80-1.40 m 6H H-3, H-4, H-5
1.46 S 9H Boc (tert-butyl)
(variable) brs 1H OH

Table 2: 13C NMR Data (Predicted)

Solvent: CDCIs, Reference: CDCls at 77.16 ppm

Chemical Shift (8) ppm Assighment
~155.5 C=0 (Boc)
~80.0 C(CHs)s (Boc)
~65.0 CH20H
~56.0 C-2

~40.0 C-6

~28.5 C(CHs)s (Boc)
~28.0 C-3

~25.5 C-5

~19.0 C-4
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Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Predicted)

Wavenumber (cm~?)

Intensity

Assignment

~ 3430 Strong, Broad O-H stretch (alcohol)

~ 2975, 2870 Medium-Strong C-H stretch (aliphatic)

~ 1690 Strong C=0 stretch (Boc carbamate)
~ 1480, 1455 Medium C-H bend (methylene)

~ 1365 Medium C-H bend (tert-butyl)

~ 1170 Strong C-O stretch (carbamate)

~ 1060 Strong C-O stretch (alcohol)

Mass Spectrometry (MS)

Table 4: MS Data (Predicted)

miz lon

216.16 [M+H]*
238.14 [M+Na]*
160.11 [M - CaHsO]*
116.10 [M - Boc+H]*

Note: The exact m/z values are for the monoisotopic masses.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for structural elucidation.[1]
Methodology:

o Sample Preparation: Dissolve 5-10 mg of purified (S)-1-Boc-2-(hydroxymethyl)piperidine
in approximately 0.6 mL of a deuterated solvent (e.g., CDCIs3) in a 5 mm NMR tube.[1]

e 1H NMR Acquisition:
o Spectrometer: 400 MHz or higher.
o Pulse Program: Standard single-pulse (zQ).
o Number of Scans: 16 to 64.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: 0-12 ppm.[1]
e 13C NMR Acquisition:

o Spectrometer: 100 MHz (or corresponding frequency for the available *H instrument).

o

Pulse Program: Proton-decoupled pulse sequence.

[¢]

Number of Scans: 512 to 2048 (more for dilute samples).

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Spectral Width: 0-220 ppm.[1]

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Reference the spectra using the residual solvent
peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
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Obijective: To identify the functional groups present in the molecule.[2]
Methodology:

Sample Preparation: If the sample is a solid, a small amount can be placed directly on the
ATR crystal. If it is an oil, a thin film can be applied to the crystal.

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated
Total Reflectance (ATR) accessory is commonly used.

Acquisition:

o Spectral Range: 4000 - 400 cm~1.
o Resolution: 4 cm~2,

o Number of Scans: 16 to 32.

Data Analysis: A background spectrum of the clean, empty ATR crystal is first recorded.
Then, the sample spectrum is acquired. The instrument's software automatically provides the
transmittance or absorbance spectrum. Characteristic absorption bands are then assigned to
their corresponding functional groups.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[4]
Methodology:

o Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.[5]

« lonization Technique: Electrospray ionization (ESI) is a common technique for this type of
molecule as it is a soft ionization method that typically keeps the molecule intact.

e Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is suitable for obtaining
high-resolution mass spectra (HRMS), which allows for the determination of the elemental
composition.[6]
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¢ Acquisition:
o Mode: Positive ion mode is typically used to observe [M+H]* and [M+Na]* ions.

o Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-
500).

o Data Analysis: Identify the molecular ion peak and any other significant adducts or fragment
ions in the resulting mass spectrum.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic
compound using the spectroscopic techniques discussed.

Sample Preparation

Purified Compound

((S)-1-Boc-2-(hydroxymethyl)piperidine)

Spectroscopic Analysis

IR Spectroscopy 5 pectrome NMR Spectroscopy
|
v Data Interpretation J/
Functional Groups Molecular Formula Connectivity &
(e.g., -OH, C=0) & Fragmentation Stereochemistry
Conclusion

Structure Elucidation

Workflow for Structural Elucidation
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Caption: A logical workflow for the structural elucidation of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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